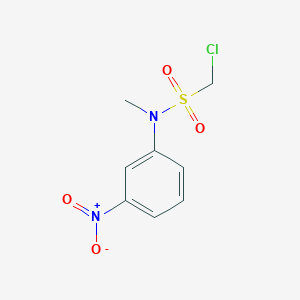
Didodecyl (oxiran-2-yl)methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl (oxiran-2-yl)methyl phosphate is a chemical compound that features an epoxy group (oxirane) and a phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Didodecyl (oxiran-2-yl)methyl phosphate typically involves the reaction of didodecyl phosphate with an epoxide. The reaction conditions often require a catalyst to facilitate the opening of the epoxide ring and its subsequent reaction with the phosphate group. Common catalysts include acids or bases, depending on the specific reaction pathway chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, is increasingly common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Didodecyl (oxiran-2-yl)methyl phosphate can undergo various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced species.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the phosphate group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group can yield diols, while reduction can produce alcohols. Substitution reactions can result in the formation of various phosphate esters.
Applications De Recherche Scientifique
Didodecyl (oxiran-2-yl)methyl phosphate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifier in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of Didodecyl (oxiran-2-yl)methyl phosphate involves its interaction with various molecular targets. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. The phosphate group can participate in phosphorylation reactions, which are critical in many biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Didodecyl phosphate: Lacks the epoxy group but shares the phosphate functionality.
Epoxidized vegetable oils: Contain epoxy groups but differ in their overall structure and properties.
Phosphorylated surfactants: Similar in having both phosphate and hydrophobic groups but may differ in the specific structure and reactivity.
Uniqueness
Didodecyl (oxiran-2-yl)methyl phosphate is unique due to its combination of an epoxy group and a phosphate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
91889-98-4 |
|---|---|
Formule moléculaire |
C27H55O5P |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
didodecyl oxiran-2-ylmethyl phosphate |
InChI |
InChI=1S/C27H55O5P/c1-3-5-7-9-11-13-15-17-19-21-23-30-33(28,32-26-27-25-29-27)31-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3 |
Clé InChI |
IBEVMLUXOKTQDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



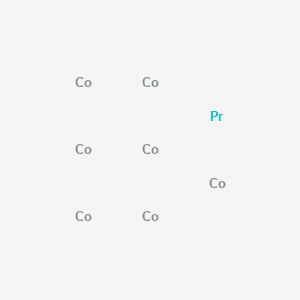

![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
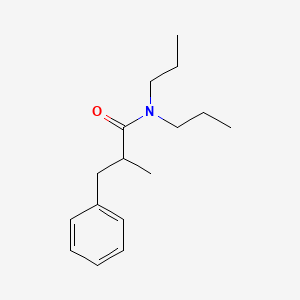
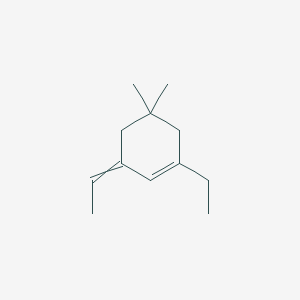
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
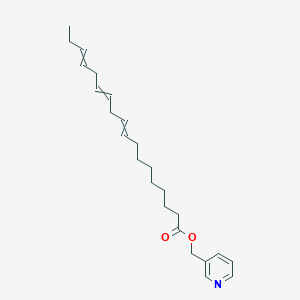
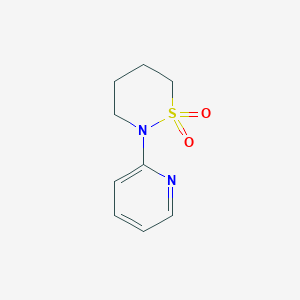
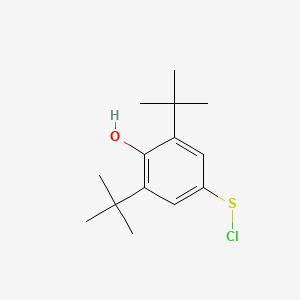
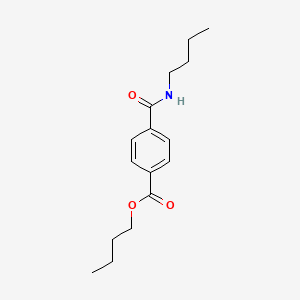
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)
